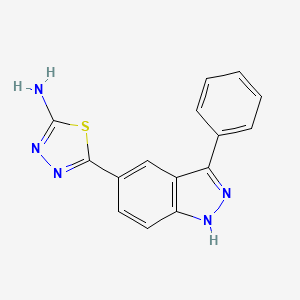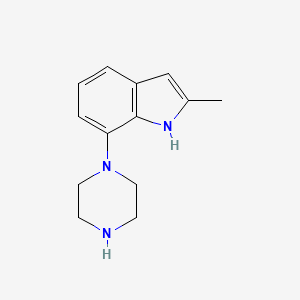
2-methyl-7-piperazin-1-yl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-7-piperazin-1-yl-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry.
準備方法
The synthesis of 2-methyl-7-piperazin-1-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For example, the reaction of 2-methylphenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield 2-methyl-1H-indole. Subsequent substitution reactions can introduce the piperazine moiety at the 7-position.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
化学反応の分析
2-methyl-7-piperazin-1-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, leading to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 3-nitro-2-methyl-7-piperazin-1-yl-1H-indole.
科学的研究の応用
Chemistry: As a versatile building block in organic synthesis, it can be used to construct more complex molecules with potential biological activities.
Medicine: The compound’s ability to interact with multiple biological targets makes it a candidate for drug development.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-methyl-7-piperazin-1-yl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets .
類似化合物との比較
2-methyl-7-piperazin-1-yl-1H-indole can be compared with other indole derivatives, such as:
2-methyl-1H-indole: Lacks the piperazine moiety, which may result in different biological activities and target selectivity.
7-piperazin-1-yl-1H-indole: Similar structure but without the methyl group at the 2-position, potentially affecting its chemical reactivity and biological properties.
1H-indole-3-carboxaldehyde:
The uniqueness of this compound lies in its combination of the indole nucleus with the piperazine moiety, which can confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
2-methyl-7-piperazin-1-yl-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-10-9-11-3-2-4-12(13(11)15-10)16-7-5-14-6-8-16/h2-4,9,14-15H,5-8H2,1H3 |
InChIキー |
GWFHJMYCBUXQEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)C(=CC=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


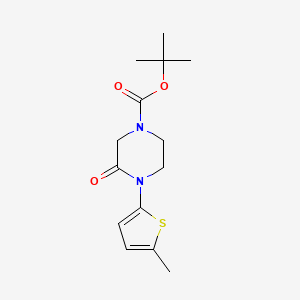
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)

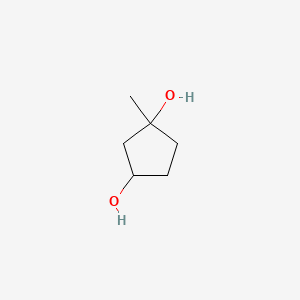
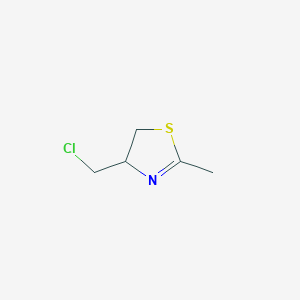
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
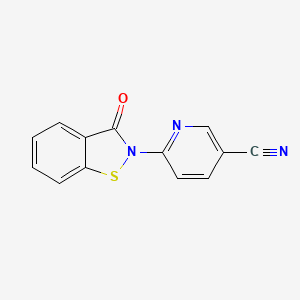
![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)
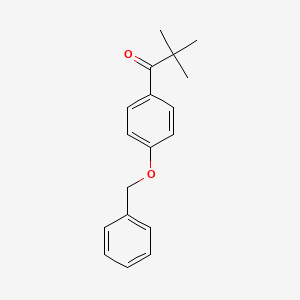
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
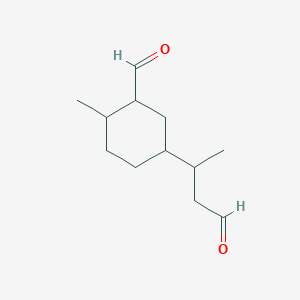
![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
